molecular formula C26H27NO B608275 (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone CAS No. 548461-82-1

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B608275
CAS No.: 548461-82-1
M. Wt: 369.5 g/mol
InChI Key: JTJAMXUOXJGSCW-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for JWH-149 are not widely documented.
    • it is typically synthesized through chemical reactions involving naphthoylindole derivatives.
    • Industrial production methods remain proprietary and may involve modifications of existing synthetic routes.
  • Chemical Reactions Analysis

    • JWH-149 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction.
    • Major products formed from these reactions would be derivatives of JWH-149.
  • Scientific Research Applications

    • JWH-149 has potential applications in several fields:

        Medicine: Research explores its effects on the endocannabinoid system and potential therapeutic uses.

        Biology: It may serve as a tool compound to study CB2 receptor function.

        Chemistry: Understanding its structure-activity relationships aids in designing novel ligands.

        Industry: Possible applications in drug development or as analytical standards.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (4-methylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H27NO/c1-4-5-10-17-27-19(3)25(23-13-8-9-14-24(23)27)26(28)22-16-15-18(2)20-11-6-7-12-21(20)22/h6-9,11-16H,4-5,10,17H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JTJAMXUOXJGSCW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H27NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40203331
    Record name JWH-149
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40203331
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    369.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    548461-82-1
    Record name (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=548461-82-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name JWH-149
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548461821
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name JWH-149
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40203331
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name JWH-149
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWD731Y25Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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